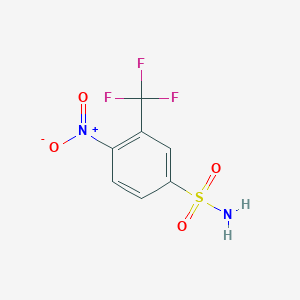

4-Nitro-3-(trifluoromethyl)benzenesulfonamide

Übersicht

Beschreibung

4-Nitro-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C7H5F3N2O4S and its molecular weight is 270.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-Nitro-3-(trifluoromethyl)benzenesulfonamide (NTB) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article synthesizes current findings on the biological activity of NTB, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of NTB includes a nitro group and a trifluoromethyl group, which enhance its lipophilicity and biological activity. The presence of these functional groups may facilitate better membrane permeability, allowing for effective cellular uptake.

Anti-inflammatory Activity

Research indicates that NTB exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that NTB can inhibit the proliferation of prostate cancer cells, specifically the LNCaP cell line, which is known to be androgen-dependent. Treatment with NTB resulted in a marked reduction in cell proliferation over time, suggesting its potential as an antiandrogenic agent .

Table 1: Anti-inflammatory Effects of NTB

| Study | Concentration | Effect on Cell Proliferation |

|---|---|---|

| 100 µM | Significant inhibition observed on days 5 and 8 | |

| Varies | Inhibition of carrageenan-induced rat paw edema (up to 94.69%) |

Antimicrobial Activity

NTB has also been evaluated for its antimicrobial properties. Various studies report its effectiveness against multiple bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values indicate that NTB possesses potent antimicrobial activity comparable to established antibiotics.

Table 2: Antimicrobial Efficacy of NTB

The mechanisms through which NTB exerts its biological effects are multifaceted:

- Inhibition of Androgen Receptors : NTB's structure allows it to act as an antagonist to androgen receptors, disrupting the signaling pathways that promote prostate cancer cell growth .

- Antimicrobial Mechanisms : The sulfonamide moiety is known to inhibit bacterial folate synthesis, a critical pathway for bacterial growth and replication .

Case Studies

A case study involving the use of NTB in treating benign prostate hyperplasia (BPH) demonstrated promising results. In vivo experiments showed that administration of NTB significantly reduced prostate size and improved urinary function in animal models .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiandrogenic Properties

One of the most notable applications of 4-nitro-3-(trifluoromethyl)benzenesulfonamide is its role as a precursor in the synthesis of antiandrogenic agents. It has been identified as a structural variant of compounds that exhibit antiandrogenic activity, which is crucial for the treatment of conditions such as benign prostatic hyperplasia (BPH) and prostate cancer. The trifluoromethyl group enhances the lipophilicity of the molecule, improving its ability to penetrate cell membranes and interact with androgen receptors .

Case Study: Synthesis of Novel Antiandrogens

Research has demonstrated that derivatives of this compound can be synthesized to develop new antiandrogenic substances. For instance, modifications to the benzene ring and aminoalkyl chain have been explored to enhance biological activity and membrane permeability . These derivatives have shown promise in preclinical studies aimed at treating hormone-resistant prostate cancer.

Nanoscale Applications

Nitric Oxide (NO) Donors

this compound has been utilized in the development of nanoscale lipid vesicles that function as nitric oxide donors. These vesicles are designed for controlled release of NO, which has therapeutic implications in various biological processes, including vasodilation and cellular signaling .

Case Study: Photocontrolled NO Release

A study reported the successful incorporation of 4-nitro-3-(trifluoromethyl)aniline (a related compound) into nanoscale vesicles that release NO upon blue light irradiation. This innovative approach allows for precise modulation of NO delivery, enhancing its therapeutic efficacy while minimizing side effects .

Chemical Synthesis and Intermediates

Synthesis of Pharmaceuticals

This compound serves as an important intermediate in the synthesis of other pharmaceuticals, including flutamide, a well-known non-steroidal antiandrogen drug used in prostate cancer treatment. The synthesis pathways often involve the transformation of 4-nitro-3-(trifluoromethyl)aniline into various sulfonamide derivatives, facilitating the development of new therapeutic agents .

| Compound | Application | Notes |

|---|---|---|

| Flutamide | Prostate cancer treatment | Non-steroidal antiandrogen |

| NTA | NO donor in nanoscale vesicles | Photo-controlled release |

Environmental Studies

Stability and Environmental Impact

The stability of this compound in environmental conditions has been a subject of investigation. Its persistence in various environments raises concerns regarding its ecological impact, particularly when used in agricultural applications as a herbicide precursor .

Eigenschaften

IUPAC Name |

4-nitro-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O4S/c8-7(9,10)5-3-4(17(11,15)16)1-2-6(5)12(13)14/h1-3H,(H2,11,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDSLOPGYDEFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380910 | |

| Record name | 4-nitro-3-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21988-05-6 | |

| Record name | 4-nitro-3-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.